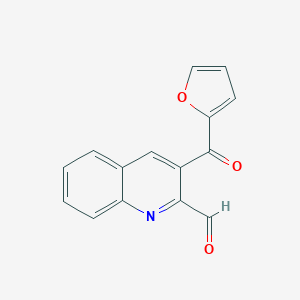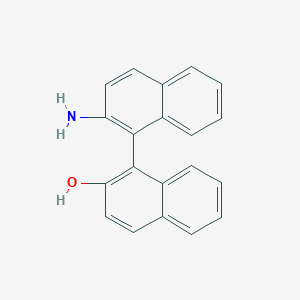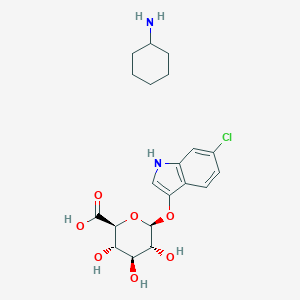![molecular formula C11H18N2O B152719 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 138402-05-8](/img/structure/B152719.png)
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Übersicht
Beschreibung
The compound 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a diazaspiro non-enone derivative, which is a part of a broader class of spirocyclic compounds. These compounds are characterized by their spirocyclic structure, where two rings are joined at a single atom. The diazaspiro non-enone structure indicates the presence of two nitrogen atoms within the spirocyclic framework.
Synthesis Analysis
The synthesis of related diazaspiro compounds has been explored in various studies. For instance, a concise and scalable synthesis of 2,6-diazaspiro[3.3]heptane, a structural surrogate of piperazine, has been reported. This synthesis is significant as it provides a building block for further chemical transformations, such as arene amination reactions, yielding a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes .
Molecular Structure Analysis
The molecular structure of diazaspiro compounds can be quite complex, and X-ray crystallography is often used to determine their precise structure. For example, the study of reactions between 1,2-diaza-1,3-butadienes and N,N'-diaryl- or N,N'-dialkylthioureas has led to the X-ray crystal structure determination of two products, which helps in understanding the three-dimensional arrangement of atoms within these molecules .
Chemical Reactions Analysis
The reactivity of diazaspiro compounds can be quite diverse. 1,2-Diaza-1,3-butadienes, for example, have been shown to react with thioureas to give various thiazole and thiazolidinone derivatives. Under basic conditions, some of these products can further transform into triazaspiro non-enone derivatives, while in acidic medium, they can convert into different diazaspiro non-enone derivatives . Additionally, 1,2-Diaza-1,3-butadienes can react with 2-mercapto-2-thiazoline to yield 1,6-dithia-4,9-diazaspiro[4.4]non-2-ene derivatives, showcasing the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaspiro compounds are influenced by their molecular structure. The presence of nitrogen atoms within the spirocyclic framework can affect their basicity, solubility, and stability. The reactivity towards various reagents, as demonstrated in the synthesis and reactions of these compounds, is also a key aspect of their chemical properties. However, specific data on the physical and chemical properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is not provided in the given papers .
Wissenschaftliche Forschungsanwendungen
2. Intermediate in the Synthesis of Irbesartan
3. Use in Early Discovery Research
- Summary of the Application: This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It can be used in a variety of research applications, depending on the specific objectives of the study.
4. Use as a Chemical Intermediate
- Summary of the Application: This compound is used as a chemical intermediate in the synthesis of other compounds . Chemical intermediates are substances produced during the conversion of some reactant to a product. Most intermediates are not isolated but are used up in subsequent steps of the reaction.
5. Use in Early Discovery Research
- Summary of the Application: This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It can be used in a variety of research applications, depending on the specific objectives of the study.
6. Use as a Chemical Intermediate
- Summary of the Application: This compound is used as a chemical intermediate in the synthesis of other compounds . Chemical intermediates are substances produced during the conversion of some reactant to a product. Most intermediates are not isolated but are used up in subsequent steps of the reaction.
Eigenschaften
IUPAC Name |
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWOYOVCXHXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436430 | |
| Record name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
CAS RN |
138402-05-8 | |
| Record name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138402-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


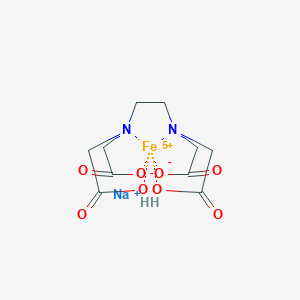
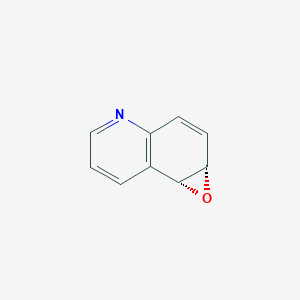

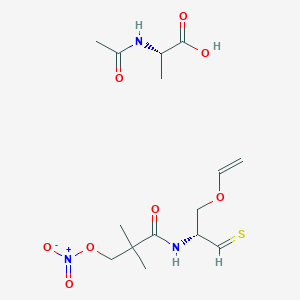
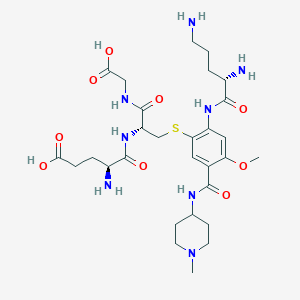
![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)

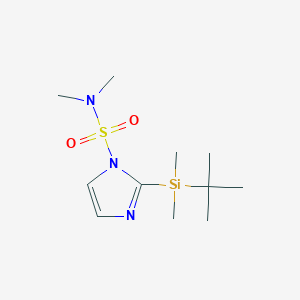
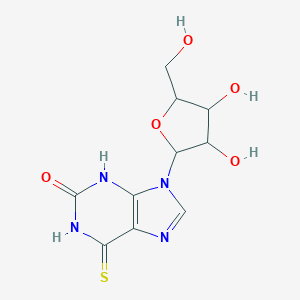
![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)
